1-(Triisopropylsilyl)-1-propyne
Overview
Description
1-(Triisopropylsilyl)-1-propyne is a chemical compound that is part of a broader class of organosilicon compounds characterized by the presence of a triisopropylsilyl (TIPS) group attached to an alkyne. This moiety is often used in organic synthesis as a protective group due to its steric bulk and stability, making it a valuable tool in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of compounds related to 1-(Triisopropylsilyl)-1-propyne involves the use of TIPS as a protective group or as a building block in organic reactions. For instance, 1,3-bis(triisopropylsilyl)propyne is prepared in quantitative yield by silylation of 3-Lithio-1-triisopropylsilyl-1-propyne with Triisopropylsilyl Trifluoromethanesulfonate, demonstrating the utility of TIPS in creating extended alkyne structures . Similarly, (triisopropylsilyl)butadiyne serves as a four-carbon building block in a one-pot synthesis of heterocyclic compounds, showcasing the versatility of TIPS-substituted alkynes in multicomponent syntheses .
Molecular Structure Analysis
The molecular structure of TIPS-substituted compounds has been studied using various methods, including X-ray and neutron diffraction. For example, tris(triisopropylsilyl)silane exhibits an unusual nearly coplanar arrangement of silicon atoms, which is a structural feature that can influence the reactivity and properties of the compound . Polymorphism in 1,4-bis(triisopropylsilyl)buta-1,3-diyne has been investigated, revealing different molecular geometries and crystal packing motifs, which are important for understanding the solid-state behavior of these compounds .
Chemical Reactions Analysis
TIPS-substituted alkynes participate in a variety of chemical reactions. The presence of the TIPS group can influence the reactivity and selectivity of
Safety And Hazards
properties
IUPAC Name |
tri(propan-2-yl)-prop-1-ynylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h10-12H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEZWWXTHRGNJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C[Si](C(C)C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399058 | |
Record name | 1-(Triisopropylsilyl)-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triisopropylsilyl)-1-propyne | |
CAS RN |
82192-57-2 | |
Record name | 1-(Triisopropylsilyl)-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Triisopropylsilyl)-1-propyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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